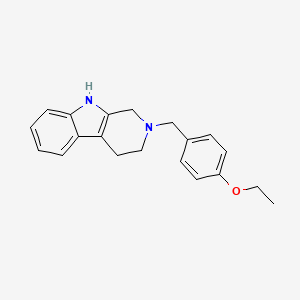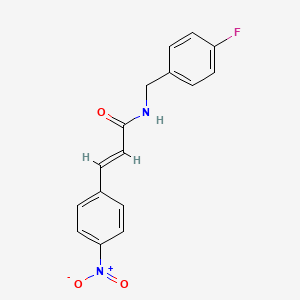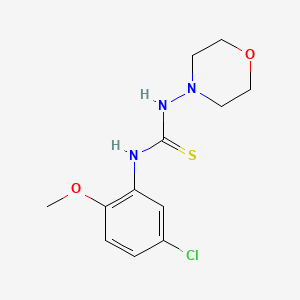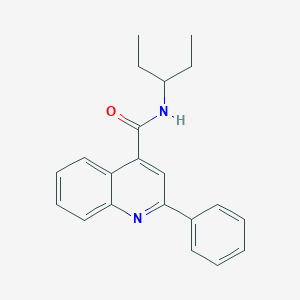
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as EBC, is a beta-carboline derivative that has been of increasing interest in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to interact with dopamine and serotonin receptors, as well as the NMDA receptor. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Furthermore, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to modulate the immune system and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to using 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments. For example, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be unstable in certain conditions and may require specific storage conditions to maintain its potency.
Orientations Futures
There are several future directions for research on 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the development of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline-based drugs for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has potential applications in the treatment of addiction and cancer. Furthermore, further studies are needed to fully understand the mechanism of action of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its effects on neurotransmitter systems and signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of tryptamine with 4-ethoxybenzaldehyde in the presence of an acid catalyst. This reaction results in the formation of the beta-carboline derivative, which can be purified through recrystallization. The synthesis of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been reported to have a yield of approximately 60%.
Applications De Recherche Scientifique
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various areas of research, including neurodegenerative diseases, cancer, and addiction. Studies have shown that 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has neuroprotective effects and can prevent neuronal cell death in models of Parkinson's and Alzheimer's diseases. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-23-16-9-7-15(8-10-16)13-22-12-11-18-17-5-3-4-6-19(17)21-20(18)14-22/h3-10,21H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXQKUNJVNTGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)

![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)


![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
